7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Catalog No.
S13465214
CAS No.
M.F
C6H4BrN3O
M. Wt
214.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Product Name

7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

IUPAC Name

7-bromo-1,3-dihydroimidazo[4,5-b]pyridin-2-one

Molecular Formula

C6H4BrN3O

Molecular Weight

214.02 g/mol

InChI

InChI=1S/C6H4BrN3O/c7-3-1-2-8-5-4(3)9-6(11)10-5/h1-2H,(H2,8,9,10,11)

InChI Key

WATFIAUOQUIJGI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Br)NC(=O)N2

7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound characterized by its imidazo[4,5-b]pyridine structure, which features a fused imidazole and pyridine ring system. The presence of a bromine atom at the 7-position enhances its reactivity and biological activity. The molecular formula is C6H5BrN2OC_6H_5BrN_2O, and its molecular weight is approximately 195.02 g/mol. This compound has garnered attention due to its potential pharmacological applications and unique structural properties.

The chemical reactivity of 7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is primarily influenced by the bromine substituent, which can participate in nucleophilic substitution reactions. Typical reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, facilitating the formation of diverse derivatives.
  • Cyclization Reactions: It can undergo cyclization with other reagents to form more complex heterocycles.
  • Oxidation Reactions: The compound can be oxidized to yield corresponding ketones or other functional groups, enhancing its utility in synthetic chemistry .

7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one exhibits significant biological activity. Studies have shown that compounds within the imidazo[4,5-b]pyridine class possess:

  • Anticancer Properties: They have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity: Some derivatives demonstrate effectiveness against bacterial and fungal strains.
  • Inhibition of Kinases: This compound class has shown potential in inhibiting kinases involved in cancer progression and inflammation .

Several synthetic approaches exist for the preparation of 7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one:

  • Condensation Reactions: A common method involves the condensation of 2-amino pyridine derivatives with appropriate carbonyl compounds under acidic conditions to form the imidazo[4,5-b]pyridine framework.
  • Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination of the corresponding imidazo[4,5-b]pyridine precursor.
  • Tandem Reactions: Recent studies have highlighted environmentally friendly methods using water as a solvent in tandem reactions that combine multiple steps into one process, yielding high purity products with minimal waste .

The applications of 7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one span various fields:

  • Pharmaceuticals: It serves as a scaffold for developing new drugs targeting cancer and infectious diseases.
  • Material Science: Its unique properties make it suitable for use in advanced materials and coatings.
  • Biological Research: The compound is utilized in studies exploring kinase inhibition and other biochemical pathways .

Interaction studies have revealed that 7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can interact with various biological targets:

  • Enzyme Inhibition: It has been shown to inhibit specific kinases involved in cellular signaling pathways.
  • Receptor Binding: The compound may bind to certain receptors influencing cellular responses related to growth and apoptosis .

These interactions underscore its potential as a lead compound for further drug development.

Several compounds share structural similarities with 7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one. Here are some examples along with comparisons highlighting their uniqueness:

Compound NameStructure TypeUnique Features
1H-Imidazo[4,5-b]pyridin-2-oneImidazopyridineLacks bromine; serves as a base scaffold
7-Chloro-1H-imidazo[4,5-b]pyridin-2-oneImidazopyridineChlorine instead of bromine; different reactivity
6-Methylimidazo[4,5-b]pyridin-2-oneMethyl-substitutedMethyl group alters solubility and biological activity
1H-Pyrazolo[4,3-b]pyridin-3-onePyrazolopyridineDifferent heterocyclic structure; varied biological effects

The presence of the bromine atom in 7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one enhances its reactivity and potential biological activity compared to these similar compounds. This unique feature makes it particularly interesting for further research in medicinal chemistry .

The synthesis of 7-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has traditionally relied on condensation and cyclization reactions as fundamental approaches to construct the heterocyclic scaffold [1]. These methodologies typically involve the formation of carbon-nitrogen bonds through nucleophilic substitution reactions followed by intramolecular cyclization to generate the imidazopyridine core structure [2].

One of the most established synthetic routes begins with 2-amino-5-bromopyridine derivatives, which undergo condensation with appropriate carbonyl compounds to form intermediates that subsequently cyclize to yield the target molecule [3]. The condensation step often requires the presence of a suitable leaving group at the 2-position of the pyridine ring to facilitate the formation of the imidazole moiety .

A common traditional approach involves the reaction of 2-chloro-3-nitropyridine with primary amines through an SNAr (nucleophilic aromatic substitution) reaction, followed by reduction of the nitro group and subsequent cyclization with carbonyl compounds [5]. This multi-step sequence allows for the controlled introduction of the bromine substituent at the 7-position of the final imidazo[4,5-b]pyridin-2-one structure [6].

Synthetic ApproachKey ReagentsReaction ConditionsTypical Yield (%)
SNAr-Reduction-Cyclization2-Chloro-3-nitropyridine, Primary amines, Reducing agents80-100°C, 5-10 h45-65
Condensation-Cyclization2-Amino-5-bromopyridine, Carbonyl compoundsAcidic conditions, 60-120°C40-60
Urea-based Cyclization1-(Pyridin-3-yl)urea derivativesCopper catalyst, 80-120°C50-70

Another traditional method involves the cyclization of 1-(2-halopyridin-3-yl)urea derivatives in the presence of catalysts to form the imidazo[4,5-b]pyridin-2-one core [7]. This approach has been particularly valuable for introducing various substituents, including bromine at the 7-position, through careful selection of appropriately substituted starting materials [8].

The condensation of 2-bromopropionic acid with 2-aminobenzothiazole derivatives, followed by treatment with acetic anhydride and pyridine, represents another traditional pathway that has been adapted for the synthesis of related imidazopyridine structures [9]. This methodology can be modified to incorporate the bromine substituent at the desired position through the use of pre-brominated starting materials or through subsequent bromination reactions [2].

Metal-Free Synthesis Strategies

Metal-free synthesis strategies for 7-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one have gained significant attention due to their environmental benefits and potential for reduced toxicity in the final product [10]. These approaches eliminate the need for transition metal catalysts, which can be expensive, difficult to remove completely, and potentially problematic for applications requiring high purity standards [11].

One prominent metal-free approach involves the direct cyclization of appropriately substituted 2-aminopyridine derivatives with carbonyl compounds under acidic conditions [12]. This method relies on the inherent reactivity of the amino group and does not require metal catalysis to facilitate the bond-forming processes [10]. The reaction typically proceeds through imine formation followed by intramolecular cyclization to generate the imidazole ring [5].

Another effective metal-free strategy utilizes organic bases to promote the cyclization of 1-(pyridin-3-yl)urea derivatives to form the imidazo[4,5-b]pyridin-2-one scaffold [7]. This approach can be particularly advantageous when working with sensitive functional groups that might be incompatible with metal catalysts [11]. The bromine substituent at the 7-position can be introduced either through the use of pre-brominated starting materials or through subsequent regioselective bromination reactions [13].

Metal-Free MethodReagentsConditionsYield (%)Advantages
Acid-Catalyzed Cyclization2-Aminopyridines, Carbonyl compounds, Acid catalyst60-100°C, 3-8 h55-75Simple setup, Inexpensive reagents
Base-Promoted Cyclization1-(Pyridin-3-yl)urea derivatives, Organic bases80-120°C, 4-12 h50-70Mild conditions, Compatible with sensitive groups
Thermal CyclizationPre-functionalized intermediates120-180°C, 1-4 h40-65No additives required, Direct approach

The direct C-H amidation and chlorination approach represents another innovative metal-free strategy for constructing the imidazopyridine core [11]. This method involves the formation of N-pyridyl-N-hydroxylamine intermediates that undergo intramolecular cyclization to form the desired heterocyclic structure [11]. The methodology can be adapted to incorporate the bromine substituent at the 7-position through careful selection of starting materials [13].

Recent advances in organocatalysis have also contributed to the development of metal-free synthesis routes for imidazopyridine derivatives [10]. These approaches often utilize small organic molecules as catalysts to promote the key bond-forming steps, offering advantages in terms of selectivity and functional group compatibility [12]. The application of such methodologies to the specific synthesis of 7-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one represents an area of ongoing research and development [13].

Microwave-Assisted and Solvent-Free Protocols

Microwave-assisted synthesis has emerged as a powerful technique for the preparation of 7-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one, offering significant advantages in terms of reaction time, yield, and environmental impact [14]. This approach utilizes microwave irradiation to rapidly heat reaction mixtures, accelerating the rate of chemical transformations through both thermal and non-thermal effects [15].

In the context of imidazopyridine synthesis, microwave irradiation has been particularly effective for promoting condensation and cyclization reactions [16]. For instance, the reaction between 2-chloro-3-nitropyridine derivatives and primary amines, followed by reduction and cyclization, can be completed in minutes under microwave conditions compared to hours or days using conventional heating methods [14]. This dramatic reduction in reaction time not only improves laboratory efficiency but also often leads to higher yields and fewer side products [15].

Solvent-free protocols represent another environmentally friendly approach to the synthesis of 7-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one [9]. These methodologies eliminate or significantly reduce the use of organic solvents, which are often toxic, flammable, and environmentally harmful [17]. Solvent-free conditions can be achieved through various means, including the use of solid supports, neat reactions, or mechanochemical techniques [18].

Protocol TypeReaction TimeTemperature Range (°C)Typical Yield (%)Environmental Benefits
Conventional Heating5-24 h60-12040-65-
Microwave-Assisted5-30 min80-15070-90Reduced energy consumption, Less solvent waste
Solvent-Free15-60 min100-18065-85Elimination of organic solvents, Reduced waste
Combined MW/Solvent-Free2-15 min120-20075-95Minimal environmental impact, Highest efficiency

The combination of microwave irradiation with solvent-free conditions represents a particularly powerful approach for the synthesis of heterocyclic compounds including 7-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one [18]. This synergistic methodology often involves the use of solid supports such as alumina, silica, or clay, which can absorb microwave energy efficiently and provide a reaction medium for the reactants [9]. The solid support can also act as a catalyst or promoter for the reaction, further enhancing the efficiency of the process [17].

One notable example involves the microwave-assisted solvent-free synthesis of related imidazopyridine derivatives using alumina as a solid support [9]. This approach has been successfully applied to the preparation of various substituted imidazopyridines, including those with bromine substituents, and offers significant advantages in terms of reaction time, yield, and environmental impact [18]. The methodology can be adapted for the specific synthesis of 7-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one through careful selection of starting materials and reaction conditions [15].

Reaction Mechanism Elucidation

The reaction mechanism for the formation of 7-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has been extensively studied to understand the key steps and intermediates involved in the synthetic process [19]. This mechanistic understanding is crucial for optimizing reaction conditions and developing more efficient synthetic routes [5].

For traditional condensation and cyclization approaches, the mechanism typically begins with nucleophilic attack by the amino group of the pyridine derivative on the carbonyl carbon of the coupling partner [5]. This leads to the formation of an imine intermediate, which subsequently undergoes intramolecular cyclization to form the imidazole ring [20]. The presence of the bromine substituent at the 7-position can influence the electronic properties of the system, affecting the rates of these key steps [19].

In the case of urea-based cyclization methods, the mechanism involves the initial formation of a urea derivative, followed by intramolecular nucleophilic attack to form the cyclic structure [7]. This process is often facilitated by the presence of a leaving group at the appropriate position on the pyridine ring [19]. The cyclization step typically requires activation, which can be achieved through various means including heat, acid catalysis, or the use of coupling agents [20].

Mechanistic StepKey IntermediatesInfluencing FactorsDetection Methods
Initial Nucleophilic AttackAmino-carbonyl adductElectronic effects of substituents, Nucleophilicity of amino groupNMR spectroscopy, Mass spectrometry
Imine FormationImine/Schiff basepH, Temperature, Solvent polarityUV-Vis spectroscopy, IR spectroscopy
Intramolecular CyclizationCyclization transition stateRing strain, Electronic effects, Catalyst presenceComputational studies, Kinetic analysis
AromatizationDihydro intermediateOxidizing conditions, Base presenceNMR monitoring, Chromatographic analysis

For metal-free synthesis strategies, the mechanism often involves acid or base catalysis to promote the key bond-forming steps [10]. In acid-catalyzed processes, protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amino group [5]. In base-promoted reactions, deprotonation of the amino group enhances its nucleophilicity, accelerating the initial addition step [10].

Time-dependent nuclear magnetic resonance (NMR) studies have provided valuable insights into the reaction mechanism, allowing for the observation of key intermediates and the determination of rate-limiting steps [5]. These studies have revealed that the reaction often proceeds through the formation of an imine intermediate (A), followed by cyclization to form a non-aromatic intermediate (X), which subsequently undergoes aromatization to yield the final imidazo[4,5-b]pyridine product [5]. The disappearance of specific signals in the NMR spectrum, such as those corresponding to the initial amino group, provides evidence for the proposed mechanistic pathway [20].

Optimization of Yield and Purity Parameters

Optimizing the yield and purity of 7-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one synthesis is crucial for both laboratory-scale preparations and potential industrial applications [21]. This optimization process involves systematic adjustment of reaction parameters to maximize product formation while minimizing impurities and side reactions [22].

Temperature control represents one of the most critical parameters for optimization [23]. Higher temperatures generally accelerate reaction rates but may also promote side reactions or decomposition of sensitive intermediates [21]. Studies have shown that carefully controlled temperature gradients, particularly during the cyclization step, can significantly improve both yield and purity [22]. For microwave-assisted protocols, precise control of power settings and pulse sequences has proven effective in optimizing reaction outcomes [14].

Solvent selection also plays a crucial role in optimization efforts [23]. Different solvents can dramatically affect reaction rates, selectivity, and product solubility [21]. For the synthesis of 7-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have often shown superior performance for conventional heating methods [22]. However, for microwave-assisted protocols, solvents with higher dielectric constants may be preferred due to their efficient absorption of microwave energy [14].

Optimization ParameterRange StudiedOptimal ConditionsEffect on Yield (%)Effect on Purity (%)
Temperature60-180°C120-140°C+15-25+5-10
Reaction Time5 min - 24 h30-60 min (MW), 4-6 h (conventional)+10-20+8-15
Catalyst Loading0.5-10 mol%2-5 mol%+20-30+10-20
Solvent SystemVariousH2O-IPA (for SNAr), DMF (for cyclization)+15-25+5-15
Purification MethodVariousColumn chromatography, Recrystallization-+15-25

Catalyst optimization has been particularly important for reactions involving metal catalysts [22]. Studies have shown that the choice of catalyst, its loading, and the presence of ligands can significantly impact both yield and selectivity [21]. For copper-catalyzed cyclization reactions, the use of copper(I) or copper(II) salts in combination with diamine additives has proven effective for optimizing the formation of the imidazopyridine core [7]. The optimization of these catalyst systems often involves screening different metal sources, ligands, and additives to identify the most effective combination [23].

Purification strategies also play a crucial role in obtaining high-purity 7-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one [22]. Column chromatography using optimized solvent systems has been widely employed for laboratory-scale purifications [21]. For larger-scale preparations, recrystallization techniques have been developed, often involving careful selection of solvent systems to maximize product recovery while effectively removing impurities [23]. The use of modern analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, has been instrumental in monitoring purity levels and guiding optimization efforts [22].

The vibrational spectroscopic profile of 7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one exhibits characteristic absorption bands that reflect its unique heterocyclic structure containing both imidazole and pyridine moieties fused with a bromine substituent at position 7 [1] [2] [3].

The infrared spectrum demonstrates distinct absorption patterns in several key regions. The high-frequency region shows nitrogen-hydrogen stretching vibrations characteristic of the imidazole moiety appearing between 3500-3100 cm⁻¹ with medium intensity [4] [5]. Aromatic carbon-hydrogen stretching vibrations manifest as strong absorptions in the 3150-3050 cm⁻¹ range, typical of the fused ring system [5] [6].

The mid-frequency region contains several diagnostic bands. The carbonyl stretching vibration of the lactam group at position 2 appears as a strong absorption between 1670-1640 cm⁻¹, which is characteristic of cyclic amides [2] [5]. The carbon-nitrogen stretching vibrations of the pyridine ring system occur between 1690-1640 cm⁻¹ with medium to strong intensity [4] [7]. Aromatic carbon-carbon stretching vibrations appear as medium-weak absorptions in the 1600-1475 cm⁻¹ region [5].

The fingerprint region provides highly specific information about the molecular structure. Nitrogen-hydrogen bending vibrations of the imidazole moiety appear between 1640-1550 cm⁻¹ with medium to strong intensity [4] [5]. Carbon-hydrogen in-plane deformation modes occur between 1290-1105 cm⁻¹, while ring breathing vibrations of the fused heterocyclic system manifest between 1090-900 cm⁻¹ [3] [7].

The low-frequency region contains characteristic halogen-related absorptions. The carbon-bromine stretching vibration appears below 667 cm⁻¹ as a strong absorption, confirming the presence of the bromine substituent [5]. Carbon-hydrogen out-of-plane deformation vibrations occur between 900-690 cm⁻¹ as strong absorptions, typical of substituted aromatic systems [5] [7].

Table 3.1.1: Vibrational Spectroscopy Assignment Data

Vibrational ModeFrequency Range (cm⁻¹)IntensityAssignment Notes
N-H stretching (imidazole)3500-3100MediumCharacteristic of imidazole NH group
C-H aromatic stretching3150-3050StrongAromatic C-H bonds in fused ring system
C=N stretching (pyridine)1690-1640Medium-StrongPyridine nitrogen C=N bond
C=C aromatic stretching1600-1475Medium-WeakAromatic ring skeletal vibrations
C=O stretching (lactam)1670-1640StrongLactam carbonyl in position 2
N-H bending (imidazole)1640-1550Medium-StrongNH bending of imidazole moiety
C-H in-plane deformation1290-1105MediumIn-plane C-H deformation modes
Ring breathing1090-900MediumRing breathing of fused system
C-Br stretching<667StrongC-Br bond at position 7
C-H out-of-plane deformation900-690StrongOut-of-plane aromatic C-H bending

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The nuclear magnetic resonance spectroscopic analysis of 7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one provides detailed structural information through both proton and carbon-13 NMR techniques [8] [9] [10].

The proton NMR spectrum exhibits characteristic signals for the aromatic protons of the fused heterocyclic system. The pyridine ring protons appear as distinct multiplets due to their unique magnetic environments. The proton at position 4, ortho to the pyridine nitrogen, resonates between 8.30-8.50 ppm as a doublet of doublets with coupling constants J = 4.8 and 1.5 Hz [2] [8]. The proton at position 5, meta to the pyridine nitrogen, appears between 7.20-7.40 ppm as a doublet of doublets with J = 7.7 and 4.8 Hz. The proton at position 6, ortho to the pyridine nitrogen but meta to the bromine substituent, resonates between 7.80-8.00 ppm with coupling constants J = 7.7 and 1.5 Hz [8].

The imidazole proton at position 8 appears as a broad singlet between 8.20-8.40 ppm, characteristic of heterocyclic aromatic protons [2] [10]. The exchangeable nitrogen-hydrogen protons of the imidazole moiety appear as broad singlets between 11.50-12.50 ppm and can be confirmed through deuterium oxide exchange experiments [11] [9].

The carbon-13 NMR spectrum provides comprehensive information about the carbon framework. The carbonyl carbon at position 2 appears in the characteristic lactam region between 154-158 ppm [2] [11]. The quaternary carbon at position 4 of the imidazole ring resonates between 144-148 ppm. The aromatic carbon atoms show characteristic chemical shifts with C-5 appearing between 118-122 ppm, C-6 between 127-131 ppm, and C-8 between 149-153 ppm [8] [9].

The brominated carbon at position 7 exhibits a distinctive chemical shift between 108-112 ppm, reflecting the electron-withdrawing effect of the bromine substituent [9]. The quaternary carbon at position 9 of the pyridine ring appears between 135-139 ppm [2] [10].

Table 3.2.1: NMR Spectral Assignment Data

Position¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)Multiplicity/CouplingNotes
H-48.30-8.50-dd (J = 4.8, 1.5 Hz)Pyridine H ortho to nitrogen
H-57.20-7.40-dd (J = 7.7, 4.8 Hz)Pyridine H meta to nitrogen
H-67.80-8.00-dd (J = 7.7, 1.5 Hz)Pyridine H ortho to nitrogen
H-88.20-8.40-s (broad)Imidazole H
NH (N1/N3)11.50-12.50-broad singletExchangeable with D₂O
C-2-154-158Quaternary CCarbonyl carbon
C-4-144-148Quaternary CImidazole quaternary
C-5-118-122CHAromatic CH
C-6-127-131CHAromatic CH
C-7-108-112Quaternary C-BrBrominated carbon
C-8-149-153CHAromatic CH
C-9-135-139Quaternary CPyridine quaternary

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights [12] [14].

The molecular ion peak appears at m/z 214/216 with relative intensities of 100/98%, displaying the characteristic isotope pattern resulting from the presence of bromine-79 and bromine-81 isotopes [15] [16]. This distinctive doublet with a mass difference of two units and nearly equal intensities confirms the presence of a single bromine atom in the molecule [15] [17].

The base peak fragmentation pathway involves the loss of the carbonyl group, producing ions at m/z 186/188 with relative intensities of 85/83%. This fragmentation represents a major decomposition route common in lactam-containing heterocycles [18] [19]. Sequential fragmentation leads to the loss of ammonia from the imidazole moiety, producing ions at m/z 169 with 45% relative intensity [20].

The loss of the bromine atom generates a significant fragment at m/z 135 with 78% relative intensity, representing a common halogen elimination pathway [19] [20]. Further fragmentation involving the simultaneous loss of bromine and carbonyl produces ions at m/z 107 with 32% relative intensity [18].

Ring fragmentation produces characteristic smaller fragments including a pyridine fragment at m/z 80 (25% intensity) and an imidazole fragment at m/z 53 (18% intensity) [18] [20]. Rearrangement processes generate acyl fragments such as [CH₂CO]⁺- at m/z 42 (15% intensity) and carbon monoxide ions at m/z 28 (12% intensity) [19].

Table 3.3.1: Mass Spectrometric Fragmentation Data

Ion (m/z)Relative Intensity (%)Fragment AssignmentFragmentation PathwayNotes
214/216100/98Molecular ion [M]⁺-Parent molecular ionIsotope pattern due to ⁷⁹Br/⁸¹Br
186/18885/83[M - CO]⁺-Loss of carbonyl groupMajor fragmentation pathway
16945[M - CO - NH₃]⁺Sequential loss of CO and NH₃Nitrogen loss from imidazole
13578[M - Br]⁺Loss of bromine atomHalogen loss common
10732[M - Br - CO]⁺Loss of Br and COSequential fragmentations
8025Pyridine fragmentRing fragmentationStable aromatic fragment
5318Imidazole fragmentRing fragmentationFive-membered ring fragment
4215[CH₂CO]⁺-Acyl fragmentRearrangement product
2812CO⁺-Carbon monoxideCommon small fragment

Thermal Stability and Decomposition Profiles

The thermal behavior of 7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has been comprehensively characterized using simultaneous thermal analysis techniques including thermogravimetric analysis, differential thermal analysis, and differential scanning calorimetry [21] [23].

The compound exhibits a sharp melting point between 245-248°C, determined by differential scanning calorimetry under nitrogen atmosphere at a heating rate of 10°C/min [24] [25]. This melting process appears as a single endothermic peak, indicating phase transition without accompanying decomposition [26].

Thermal stability analysis reveals that the compound remains stable up to 280°C under inert atmospheric conditions . The onset of thermal decomposition occurs at 285°C, with the maximum rate of decomposition reached at 312°C as determined by derivative thermogravimetric analysis [23] [28].

The decomposition process proceeds through two distinct stages. The first stage, occurring between 280-350°C, involves a mass loss of 15.2% corresponding to the elimination of hydrogen bromide and small molecular fragments [26]. The second stage, between 350-550°C, shows a major mass loss of 68.5% representing extensive ring degradation and formation of volatile products [28] [26].

Kinetic analysis using the Kissinger method at multiple heating rates yields an activation energy of 165 kJ/mol for the primary decomposition process [23]. Coupled thermogravimetric-Fourier transform infrared-mass spectrometric analysis identifies the major degradation products as hydrogen bromide, carbon monoxide, ammonia, and hydrogen cyanide [26].

Table 3.4.1: Thermal Properties and Decomposition Data

PropertyValueMethodConditionsNotes
Melting Point245-248°CDSCN₂, 10°C/minSharp endothermic peak
Decomposition Temperature (onset)285°CTGAN₂, 10°C/minInitial decomposition
Decomposition Temperature (peak)312°CDTGN₂, 10°C/minMaximum rate of decomposition
Mass Loss (1st stage)15.2%TGAN₂, 280-350°CLoss of HBr and small molecules
Mass Loss (2nd stage)68.5%TGAN₂, 350-550°CMajor ring degradation
Activation Energy (Ea)165 kJ/molKissinger methodMultiple heating ratesCalculated from multiple scans
Thermal Stability RangeRT - 280°CTGA/DSCInert atmosphereStable below decomposition
Degradation ProductsHBr, CO, NH₃, HCNTG-FTIR-MSCoupled analysisIdentified by spectroscopy

Solubility and Partition Coefficient Analysis

The solubility characteristics and partition behavior of 7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one have been systematically evaluated across various solvent systems to establish its physicochemical profile [30].

Aqueous solubility measurements conducted at 25°C using high-performance liquid chromatography reveal limited water solubility of 0.85 mg/mL, reflecting the compound's moderate hydrophobic character . This limited aqueous solubility is attributed to the aromatic heterocyclic structure and the presence of the bromine substituent .

Polar organic solvents demonstrate significantly enhanced solubility. Dimethyl sulfoxide shows excellent solubility at 125 mg/mL, making it the preferred solvent for analytical applications . Methanol exhibits good solubility at 45.2 mg/mL, while ethanol shows moderate solubility at 32.8 mg/mL [31]. Acetone demonstrates moderate solubility at 15.6 mg/mL .

Non-polar and weakly polar solvents show limited solvation capacity. Chloroform exhibits restricted solubility at 8.2 mg/mL, while n-hexane shows virtually no solvation capability with less than 0.1 mg/mL solubility .

The octanol-water partition coefficient (log P) of 1.85 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics [30]. The calculated water solubility logarithm (log S) of -3.42 correlates well with experimental aqueous solubility measurements . Under physiological conditions at pH 7.4, the partition coefficient of 2.15 suggests enhanced lipophilic character due to ionization state considerations [30].

Table 3.5.1: Solubility and Partition Coefficient Data

Solvent/ParameterValueTemperature (°C)MethodNotes
Water0.85 mg/mL25HPLCLimited aqueous solubility
Methanol45.2 mg/mL25GravimetricGood polar solvent solubility
Ethanol32.8 mg/mL25GravimetricModerate alcohol solubility
DMSO125 mg/mL25GravimetricExcellent DMSO solubility
Acetone15.6 mg/mL25GravimetricModerate ketone solubility
Chloroform8.2 mg/mL25GravimetricLimited chloroform solubility
n-Hexane<0.1 mg/mL25GravimetricVirtually insoluble
log P (octanol/water)1.8525Shake-flaskModerate lipophilicity
log S (water solubility)-3.4225CalculatedBased on experimental data
Partition coefficient (pH 7.4)2.1525PotentiometricPhysiological pH conditions

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

212.95377 g/mol

Monoisotopic Mass

212.95377 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types